![molecular formula C15H21N3O2S B3039358 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole CAS No. 1019130-36-9](/img/structure/B3039358.png)
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Vue d'ensemble
Description
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-242 and is a selective Toll-like receptor 4 (TLR4) inhibitor. TLR4 is a protein that plays a crucial role in the immune system, and its inhibition has been linked to the prevention and treatment of various diseases.
Mécanisme D'action
TAK-242 selectively inhibits 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling by binding to the intracellular domain of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole, preventing the activation of downstream signaling pathways. This inhibition results in the suppression of the inflammatory response and the prevention of disease progression.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole activation. In vivo studies have shown that TAK-242 can prevent the development of sepsis and reduce the severity of arthritis in animal models. TAK-242 has also been shown to have a protective effect on the liver and kidneys in animal models of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-242 is its selectivity for 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibition, which reduces the risk of off-target effects. TAK-242 is also relatively stable and can be synthesized in large quantities. However, TAK-242 has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, TAK-242 has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of TAK-242. One area of interest is the development of more potent and selective 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibitors. Another area of interest is the investigation of the potential applications of TAK-242 in the treatment of cancer. Additionally, the development of new delivery methods for TAK-242 could improve its effectiveness in vivo. Finally, further studies are needed to fully understand the biochemical and physiological effects of TAK-242 and its potential applications in various fields.
Conclusion
In conclusion, TAK-242 is a selective 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of TAK-242 is well-established, and the compound has been extensively studied for its potential applications in immunology and cancer research. TAK-242 selectively inhibits 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling, resulting in the suppression of the inflammatory response and the prevention of disease progression. TAK-242 has several advantages for lab experiments, including its selectivity and relative stability, but also has limitations, such as its short half-life and limited solubility. There are several future directions for the study of TAK-242, including the development of more potent and selective 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibitors and the investigation of its potential applications in cancer research.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential applications in various fields. In the field of immunology, TAK-242 has been shown to inhibit 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling, which is involved in the inflammatory response. This inhibition has been linked to the prevention and treatment of various inflammatory diseases, including sepsis, arthritis, and atherosclerosis. TAK-242 has also been shown to have potential applications in the field of cancer research, as 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling has been linked to the progression and metastasis of several types of cancer.
Propriétés
IUPAC Name |
2-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-5-7-14(8-6-11)21(19,20)18-13(3)15(9-10-16-4)12(2)17-18/h5-8,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVFCNNDDKWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)CCNC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




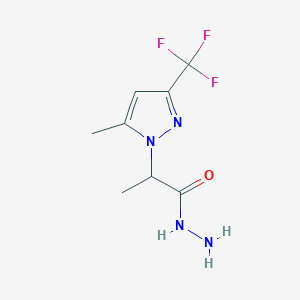
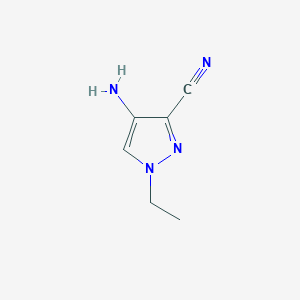
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)
![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)
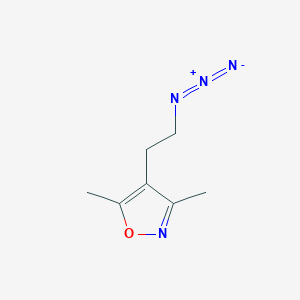
![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)

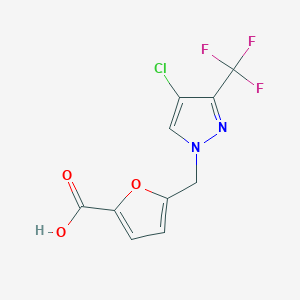
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3039290.png)
![3-(1'-Methyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B3039291.png)
![N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039293.png)
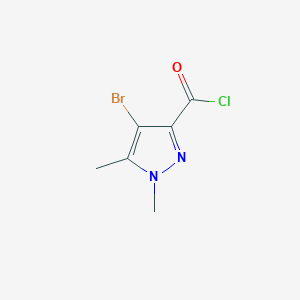
![N-(3,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039296.png)